Dimethyl[4-(piperazin-1-YL)butyl]amine
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Overview
Description
Dimethyl[4-(piperazin-1-YL)butyl]amine is an organic compound with the molecular formula C10H23N3. It is a derivative of piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[4-(piperazin-1-YL)butyl]amine typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 1-chlorobutane followed by N-methylation using formaldehyde and formic acid. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques like distillation and crystallization is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[4-(piperazin-1-YL)butyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions with halogenated compounds can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl[4-(piperazin-1-YL)butyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antidepressant and antipsychotic drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl[4-(piperazin-1-YL)butyl]amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
N-Methylpiperazine: A derivative with similar applications but different pharmacokinetic properties.
1-Butylpiperazine: Another derivative with distinct chemical and biological characteristics.
Uniqueness
Dimethyl[4-(piperazin-1-YL)butyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C10H23N3 |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylbutan-1-amine |
InChI |
InChI=1S/C10H23N3/c1-12(2)7-3-4-8-13-9-5-11-6-10-13/h11H,3-10H2,1-2H3 |
InChI Key |
XEMCKCKDZSXQPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCN1CCNCC1 |
Origin of Product |
United States |
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